molecular formula C16H10F2N2 B8196635 4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine

4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine

Cat. No.: B8196635
M. Wt: 268.26 g/mol
InChI Key: AIOCLFOJLLFDOQ-UHFFFAOYSA-N
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Description

4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine is an organic compound with the molecular formula C16H10F2N2. It is a derivative of dipyridine, featuring two fluorine atoms substituted at the 2 and 5 positions of the phenylene ring. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and its luminescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine typically involves the reaction of 2,5-difluorobenzene with pyridine under specific conditions. One common method is the solvothermal reaction, where the reactants are heated in a solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Coordination Reactions: It can coordinate with metal ions to form metal-organic frameworks (MOFs).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Coordination Reactions: Metal salts such as zinc nitrate or cadmium nitrate are used in the presence of the compound to form MOFs.

Major Products Formed

Scientific Research Applications

4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination leads to the formation of metal-organic frameworks with unique structural and luminescent properties. The molecular targets are the metal ions, and the pathways involved include metal-ligand coordination and charge transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine is unique due to its specific fluorine substitutions, which impart distinct electronic and steric properties. These properties influence its reactivity and the stability of the metal-organic frameworks it forms, making it particularly valuable in applications requiring strong luminescent properties and stable coordination complexes .

Properties

IUPAC Name

4-(2,5-difluoro-4-pyridin-4-ylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2/c17-15-10-14(12-3-7-20-8-4-12)16(18)9-13(15)11-1-5-19-6-2-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOCLFOJLLFDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(C=C2F)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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